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Compound of Interest

Compound Name:
1-(Cyclopropylcarbonyl)piperazine

Hydrochloride

CAS No.: 1021298-67-8

Cat. No.: B3024913 Get Quote

Application Note: Qualification and Utilization of 1-(Cyclopropylcarbonyl)piperazine
Hydrochloride (CAS 1021298-67-8) as a Reference Standard[1]

Executive Summary
This guide details the analytical strategy for utilizing 1-(Cyclopropylcarbonyl)piperazine
hydrochloride (CAS 1021298-67-8) as a reference standard.[1] This molecule is a Critical

Process Intermediate (CPI) in the synthesis of Olaparib (a poly ADP-ribose polymerase [PARP]

inhibitor).[1]

Due to its structural characteristics—specifically the lack of a strong UV-absorbing aromatic

chromophore and its nature as a secondary amine salt—this compound presents unique

detection challenges compared to the final API.[1] This note provides a self-validating workflow

for its qualification, storage, and quantitative application in impurity profiling (ICH Q3A/Q11).

Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step to accurate analysis.
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Property
Specification /
Characteristic

Analytical Implication

Chemical Name

1-

(Cyclopropylcarbonyl)piperazin

e hydrochloride

Target Analyte

Molecular Formula C₈H₁₄N₂O[1][2][3][4] · HCl

Salt form stoichiometry must

be accounted for in

calculations.[1]

Molecular Weight
190.67 g/mol (Salt); 154.21

g/mol (Free Base)

Use Free Base MW for

impurity calculations in API.[1]

Chromophore Weak (Amide Carbonyl only)

Critical: UV detection is only

viable at <215 nm.[1] LC-MS

or CAD is recommended for

trace analysis.[1]

Solubility

Highly soluble in Water,

Methanol; Sparingly soluble in

ACN.

Use aqueous-organic diluents

(e.g., Water:MeOH 90:10).[1]

pKa ~9.2 (Secondary Amine)

Requires buffered mobile

phase (pH > 9 for retention or

acidic for ionization).[1]

Core Protocol 1: Reference Standard Qualification
Before using CAS 1021298-67-8 for quantitative work, it must be qualified.[1] As this is often an

in-house isolated intermediate, a "Certificate of Analysis" must be generated.

A. Structural Identification (ID)
1H-NMR (DMSO-d6): Confirm the cyclopropyl protons (0.6–0.8 ppm multiplet) and the

piperazine ring protons.

IR Spectroscopy: Verify the amide carbonyl stretch (~1620–1640 cm⁻¹).
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B. Purity Assay (Potency Assignment)
Since the molecule has low UV response, Potentiometric Titration is the gold standard for

assigning purity to the primary standard, rather than HPLC area normalization.

Method: Non-aqueous titration.[1]

Titrant: 0.1 N Perchloric Acid.[1]

Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the halide).[1]

Calculation:

(Where V = Volume of titrant, N = Normality)

Core Protocol 2: Trace Quantification in Olaparib
API
This protocol describes how to use the reference standard to quantitate unreacted 1021298-

67-8 in the final Olaparib drug substance.[1]

Challenge: The API (Olaparib) absorbs strongly in UV; the impurity (1021298-67-8) does not.[1]

Solution: Use LC-MS/MS (MRM Mode) for specificity and sensitivity.[1]

Chromatographic Conditions
Instrument: UHPLC coupled to Triple Quadrupole MS.[1]

Column: C18 Stationary Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 1.8 µm) -

Chosen for retention of polar amines.

Mobile Phase A: 0.1% Formic Acid in Water (Protonates the amine for MS).[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.[1]

Gradient:
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0.0 min: 5% B[1]

2.0 min: 5% B (Hold to elute salts)

8.0 min: 60% B[1]

8.1 min: 95% B (Wash)[1]

11.0 min: 5% B (Re-equilibrate)

Mass Spectrometry Parameters (MRM)
Parameter Setting Rationale

Ionization ESI Positive (+)

Secondary amine protonates

easily (

).[1]

Precursor Ion 155.1 m/z
Corresponds to the Free Base

.[1]

Product Ion (Quant) 85.1 m/z
Characteristic piperazine ring

fragmentation.[1]

Product Ion (Qual) 69.1 m/z
Cyclopropyl carbonyl fragment.

[1]

Standard Preparation Workflow
Stock Solution: Dissolve 10.0 mg of 1021298-67-8 Reference Standard in 100 mL Water (0.1

mg/mL).

Working Standard: Dilute Stock to 1.0 µg/mL (1 ppm relative to API if API conc is 1 mg/mL).

System Suitability: Inject Working Standard 6 times.

Requirement: %RSD of Peak Area < 5.0%.[1]

Visualizing the Control Strategy
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The following diagram illustrates the lifecycle of the reference standard and its application in

the synthesis control of Olaparib.
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Caption: Workflow for qualifying 1-(Cyclopropylcarbonyl)piperazine HCl and utilizing it to control

impurities in Olaparib manufacturing.

Troubleshooting & Expert Tips
Hygroscopicity Warning: The hydrochloride salt is hygroscopic.[1]

Protocol: Equilibrate the standard vial to room temperature before opening. Weigh rapidly.

If the assay drops over time, dry the standard at 40°C under vacuum or correct for water

content (KF titration) immediately before use.

Ghost Peaks in UV: If you must use HPLC-UV (e.g., for higher concentration process

checks), use a wavelength of 210 nm.

Caution: At 210 nm, solvents like Acetone or impure Acetonitrile absorb. Use HPLC-grade

Acetonitrile and Phosphate buffer (avoid Acetate/Formate which absorb at 210 nm).

Retention Loss: As a polar amine, it may elute in the void volume on standard C18 columns.

Fix: Use a "HILIC" column or a "100% Aqueous Stable" C18 column (like T3 or Polar C18)

and start with 0-5% organic solvent.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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